环丙基氯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

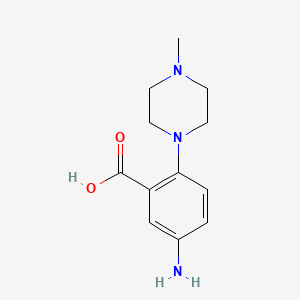

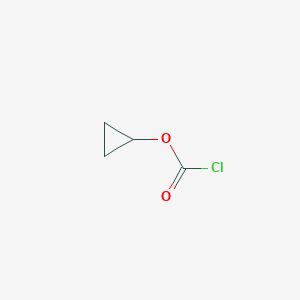

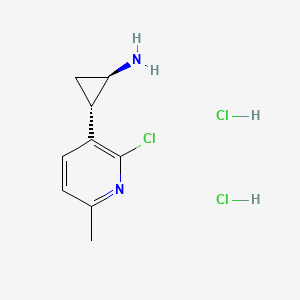

Cyclopropyl chloroformate is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a monoisotopic mass of 119.997810 Da .

Synthesis Analysis

Cyclopropyl chloroformate can be synthesized through various methods. One such method involves a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Another method involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .Chemical Reactions Analysis

Cyclopropyl chloroformate can undergo various chemical reactions. For instance, it can participate in a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Chloroformates, including cyclopropyl chloroformate, can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .科学研究应用

开环反应和自由基加成:

- 环丙烯在自由基条件下与氯仿发生独特反应,通过开环反应生成三氯甲基环丙烷或非共轭酯 (Ueda et al., 2015)。

- 供体-受体环丙烷可以与二氯碘苯反应,生成带有氯原子的开环产物,展示了环丙基化合物在合成化学中的多功能性 (Garve et al., 2014)。

在药物开发中的用途:

- 环丙基环越来越多地用于药物开发中,增强药物效力并减少脱靶效应。其独特的性质,如共面性和 C-C 键增强的 π 特性,在候选药物从临床前阶段向临床阶段过渡中至关重要 (Talele, 2016)。

药物化学中的方法:

- 环丙烷,包括环丙基氯甲酸酯的衍生物,由于其空间和电子特性以及高代谢稳定性,在药物化学中不可或缺。它们在将环丙基连接到杂环或酰胺中起着至关重要的作用,这在药物中很重要 (Gagnon et al., 2007)。

生物活性化合物的合成:

- 由环丙基氯甲酸酯合成的环丙烷羧酸衍生物已显示出显着的生物活性,包括除草剂和杀真菌剂特性,突出了环丙基化合物在生物化学中的应用 (Tian et al., 2009)。

有机合成中的环丙化:

- 已经开发出使用环丙基衍生物直接环丙化含氮化合物的创新方法,为制备有机合成中必不可少的 N-环丙基吲哚、苯并咪唑、吡咯和吡唑提供了途径 (Zheng et al., 2019)。

环丙烷作为构建模块:

- 活化的环丙烷,如乙烯基和羰基环丙烷,是有机化学中有价值的构建模块,可通过环化和环加成反应合成环状化合物,展示了环丙基化合物在复杂合成中的用途 (Di Simone & Waser, 2009)。

安全和危害

While specific safety and hazards information for Cyclopropyl chloroformate is not available, general safety measures for handling chloroformates include wearing suitable protective clothing and avoiding contact with skin and eyes .

Relevant Papers Several relevant papers were retrieved during the search. These include a paper on a visible-light mediated ring opening reaction of alkylidenecyclopropanes , and a paper on the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate .

作用机制

Target of Action

Cyclopropyl chloroformate, also known as Cyclopropyl carbonochloridate, is a reactive compound that primarily targets organic compounds in chemical reactions . It is used as a reagent in organic synthesis, where it interacts with various organic molecules to facilitate the formation of new compounds .

Mode of Action

The mode of action of Cyclopropyl chloroformate involves its interaction with organic molecules during synthesis . As a chloroformate, it possesses both acid chloride and alkyl substituents . These groups make it highly reactive, allowing it to participate in various chemical reactions to form new compounds .

Biochemical Pathways

Cyclopropyl chloroformate is involved in the synthesis of cyclopropane fatty acids, a novel industrial feedstock . It participates in the cyclopropane biosynthesis pathway, where it contributes to the formation of cyclopropane rings in the resulting fatty acids . The cyclopropane rings impart unique structural and chemical properties to these fatty acids, making them valuable in various industrial applications .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents and hydrolyzes in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these characteristics.

Result of Action

The result of Cyclopropyl chloroformate’s action is the formation of new organic compounds with cyclopropane rings . These compounds have unique properties that make them valuable in various industrial applications, including the production of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Action Environment

The action of Cyclopropyl chloroformate is influenced by environmental factors such as temperature and the presence of water. For instance, it hydrolyzes in water, leading to the formation of an alcohol, carbon dioxide, and hydrogen chloride . Additionally, its reactivity can be influenced by temperature, as higher temperatures can increase the rate of chemical reactions . Therefore, the efficacy and stability of Cyclopropyl chloroformate as a reagent in organic synthesis are significantly influenced by these environmental conditions.

属性

IUPAC Name |

cyclopropyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJNRPHIMXRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52107-21-8 |

Source

|

| Record name | cyclopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)